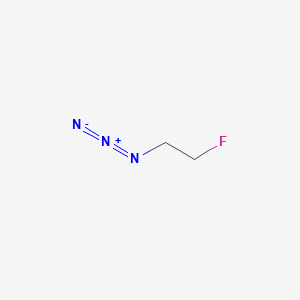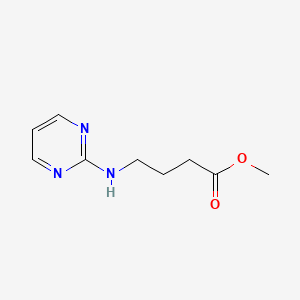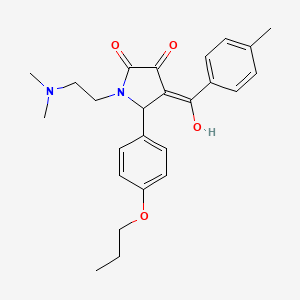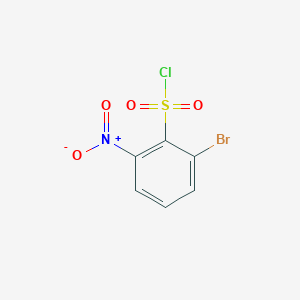![molecular formula C17H25ClN2O2 B2393356 tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate CAS No. 1707580-55-9](/img/structure/B2393356.png)
tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate” is a chemical compound . It can be purchased from various suppliers .
Molecular Structure Analysis
The molecular formula of “tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate” is C17H25ClN2O2 . The molecular weight is 324.85 . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate” include its molecular formula (C17H25ClN2O2), molecular weight (324.85), and other properties such as melting point, boiling point, and density .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves complex chemical reactions designed to create specific chemical structures with potential therapeutic uses. For instance, a six-step synthesis developed for a p38 MAP kinase inhibitor, which could be beneficial for treating rheumatoid arthritis and psoriasis, demonstrates the intricate processes involved in drug development programs (Chung et al., 2006). Moreover, the synthesis and characterization of a novel dopamine D4 receptor antagonist highlight the precision required in determining the pharmacokinetics of potential antipsychotic agents (Chavez-Eng et al., 1997).
Structural Studies
The structural analysis of carbamate derivatives through X-ray diffraction has provided insights into the molecular interactions and crystal packing of these compounds. Such studies reveal the significance of hydrogen bonds and other interactions in stabilizing the crystal structure, which is crucial for understanding the chemical and physical properties of these substances (Das et al., 2016).
Catalysis and Reactions
Research into the catalytic activities of compounds related to tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate has led to developments in synthetic chemistry. For instance, the use of rhodium-catalyzed reactions for the preparation of specific carbamate derivatives showcases the importance of catalysis in achieving desired chemical transformations (Storgaard & Ellman, 2009).
Biological Evaluation
The investigation of biological activity and potential therapeutic applications is a critical aspect of research on these compounds. Studies have explored the antibacterial and anthelmintic activities of synthesized derivatives, providing a foundation for future drug development efforts (Sanjeevarayappa et al., 2015).
Environmental and Analytical Applications
Some studies have also focused on the environmental and analytical aspects of tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate and related compounds. For example, research on the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows highlights the environmental impact and remediation potential of certain chemical substances (Yu & Gu, 2006).
properties
IUPAC Name |
tert-butyl N-[[4-(3-chlorophenyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(7-9-19-10-8-17)13-5-4-6-14(18)11-13/h4-6,11,19H,7-10,12H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYSTKZEGAESE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)
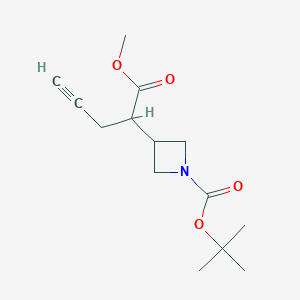
![8-(2-Chlorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)
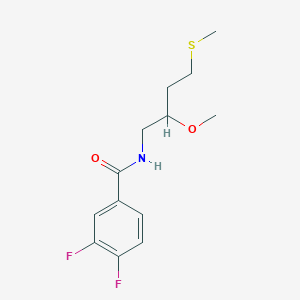

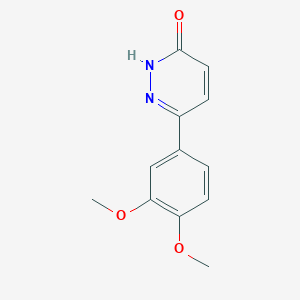
![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)
